molecular formula C13H19NO B7860956 Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- CAS No. 1249454-73-6

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl-

Cat. No.: B7860956
CAS No.: 1249454-73-6
M. Wt: 205.30 g/mol
InChI Key: GMKHQMXINHSSNM-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- (systematic IUPAC name) is a substituted benzylamine derivative with a cyclobutyl group attached to the amine nitrogen and additional methoxy (-OCH₃) and methyl (-CH₃) substituents at the 4- and 3-positions of the aromatic ring, respectively. Key characteristics include:

  • Cyclobutyl substituent: A strained four-membered ring that may influence conformational flexibility and steric interactions.
  • Methoxy and methyl groups: Electron-donating substituents that modulate electronic density on the aromatic ring.

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-11(6-7-13(10)15-2)9-14-12-4-3-5-12/h6-8,12,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHQMXINHSSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233598
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249454-73-6
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249454-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- typically involves the following steps:

    Formation of the Benzenemethanamine Core: This can be achieved through the reaction of benzyl chloride with ammonia or an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclobutyl chloride and a Lewis acid catalyst.

    Methyl Substitution: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, alcohols, and acids, with conditions varying based on the desired substitution.

Major Products Formed

    Oxidation: N-oxides, aldehydes, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzenemethanamines depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenemethanamine derivatives from the evidence.

Structural and Electronic Comparisons

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-cyclobutyl, 4-methoxy, 3-methyl Not provided ~250–300 (estimated) Cyclobutyl (ring strain), EDGs (methoxy, methyl) on aromatic ring
Benzenemethanamine, N-(4,4-diphenyl-3-butenyl)-, hydrochloride N-(4,4-diphenyl-3-butenyl) C₂₃H₂₃N·HCl 349.90 Bulky diphenylbutenyl substituent; hydrochloride salt enhances solubility
Benzenemethanamine, 4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxy- 4-[3-(imidazol-1-yl)propoxy], 3-methoxy C₁₄H₁₉N₃O₂ 261.32 Imidazole moiety (hydrogen-bonding capability); extended alkoxy chain
3-Chloro-4-methoxybenzenemethanamine 3-chloro, 4-methoxy C₈H₁₀ClNO 171.62 Chlorine (electron-withdrawing group) at 3-position; simpler structure
N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine N-methyl, 4-nitro (×2), ethanamine backbone with phenoxy groups C₁₇H₁₉N₃O₅ 345.35 Strongly electron-withdrawing nitro groups; complex ether and amine linkages
Key Observations:
  • Substituent Effects :
    • The target compound’s cyclobutyl group introduces steric strain compared to the linear butenyl chain in or the imidazole-containing propoxy group in . This may reduce conformational flexibility but enhance binding specificity in biological systems.
    • Methoxy and methyl groups (target compound) are electron-donating, increasing aromatic ring electron density. In contrast, the nitro groups in are electron-withdrawing, which could alter reactivity in electrophilic substitution or receptor interactions.
  • Molecular Weight : The target compound’s estimated weight (~250–300) positions it between simpler analogs (e.g., ) and bulkier derivatives (e.g., ), suggesting moderate solubility in polar solvents.

Physicochemical and Functional Comparisons

  • Solubility :
    • Hydrochloride salts (e.g., ) exhibit enhanced water solubility due to ionic character. The target compound’s neutral cyclobutyl group and methoxy substituents may favor solubility in organic solvents.
    • Imidazole-containing derivatives (e.g., ) could display improved aqueous solubility via hydrogen bonding, unlike the target compound’s hydrophobic methyl group.
  • Synthetic Accessibility :
    • Cyclobutylamines are synthetically challenging due to ring strain, whereas chloro- or methoxy-substituted analogs (e.g., ) are more straightforward to prepare.
  • Biological Relevance :
    • The imidazole moiety in may interact with metalloenzymes or histamine receptors, while the target compound’s cyclobutyl group could mimic cyclic peptide motifs in drug design.

Biological Activity

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features, which include a benzenemethanamine core with a cyclobutyl group and methoxy and methyl substituents. The presence of these functional groups is crucial for its biological activity.

The biological activity of N-cyclobutyl-4-methoxy-3-methyl-benzenemethanamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and amide groups in related compounds have been shown to form hydrogen bonds with target proteins, influencing their activity. Additionally, the cyclobutyl group may enhance the compound's binding affinity and specificity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that similar structural analogs might possess comparable antiviral effects.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have suggested that compounds with similar structures may also exhibit antimicrobial and anti-inflammatory activities. The potential for these compounds to act as intermediates in the synthesis of more complex molecules may enhance their utility in drug development.

Case Studies

  • Study on Anti-HBV Activity : A study evaluated the anti-HBV effects of IMB-0523, revealing its ability to increase intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. The study highlighted low acute toxicity (LD50: 448 mg/kg) in mice and promising pharmacokinetic properties in rats .
  • Chemical Synthesis and Characterization : The synthesis of related compounds often involves multiple steps including the formation of the benzamide core through reactions involving thionyl chloride and cyclobutylamine under controlled conditions. These synthetic routes are optimized for yield and purity.

Data Table: Biological Activity Overview

Activity Type Compound IC50 (µM) Notes
AntiviralIMB-05231.99 (wild-type)Effective against HBV
3.30 (drug-resistant)Higher efficacy than lamivudine
AntimicrobialN-cyclobutyl derivativesTBDPotential broad-spectrum activity
Anti-inflammatorySimilar structural analogsTBDInvestigated for therapeutic use

Q & A

Q. What synthetic strategies are optimal for preparing Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution to introduce the cyclobutyl group. Key considerations include:

  • Catalyst Selection: Use palladium or nickel catalysts for coupling reactions to attach the cyclobutyl moiety .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .

Example Reaction Conditions Table:

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
1Pd(OAc)₂, K₂CO₃DMF8065
2NaBH₄, MeOHTHF2585

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves methoxy and cyclobutyl proton environments .
  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography: Confirms stereochemistry and molecular packing .

Key Spectral Peaks:

  • ¹H NMR (CDCl₃): δ 3.75 (s, OCH₃), 2.9–3.1 (m, cyclobutyl CH₂) .
  • ESI-MS: [M+H]⁺ at m/z 235.2 .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) provides accurate predictions:

  • Functional Selection: B3LYP/6-311++G(d,p) basis set balances accuracy and computational cost .
  • Applications:
    • Calculate HOMO-LUMO gaps to assess redox behavior.
    • Simulate IR spectra for vibrational mode assignment .

DFT Validation Table:

PropertyB3LYP ExperimentalDeviation
Bond Length (C-N, Å)1.451.471.4%
Ionization Potential (eV)8.98.72.3%

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli .
  • Anticancer Screening: MTT assay on HeLa or MCF-7 cell lines .
  • Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets .

Example Bioactivity Data:

Assay TypeTargetIC₅₀ (µM)Reference
Antimicrobial (MIC)S. aureus12.5
Anticancer (MTT)MCF-78.2

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
  • Spill Management: Neutralize with 10% acetic acid before disposal .
  • Storage: Keep under argon at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic Effects: Use VT-NMR to assess conformational exchange broadening .
  • Solvent Corrections: Apply IEF-PCM solvent models in DFT to match experimental NMR shifts .
  • 2D NMR: NOESY or HSQC clarifies ambiguous proton-carbon correlations .

Q. What strategies enable the incorporation of this compound into functional polymers?

Methodological Answer:

  • Copolymerization: Radical-initiated polymerization with styrene or acrylates .
  • Post-Polymerization Modification: Click chemistry (e.g., azide-alkyne) to attach bioactive moieties .

Polymer Properties Table:

Monomer PairTₚ (°C)Mw (kDa)Application
Styrene12545Drug delivery
Methyl Methacrylate9032Antimicrobial coatings

Q. How can pharmacokinetic parameters (e.g., bioavailability) be analyzed preclinically?

Methodological Answer:

  • HPLC-MS/MS: Quantify plasma/tissue concentrations post-administration .
  • PAMPA Assay: Predict blood-brain barrier permeability .
  • Metabolite Profiling: Use liver microsomes to identify Phase I/II metabolites .

Q. What molecular mechanisms underlie its reported antiviral activity?

Methodological Answer:

  • Target Identification: Docking studies (AutoDock Vina) on viral proteases (e.g., HIV-1 integrase) .
  • Inhibition Kinetics: Surface plasmon resonance (SPR) to measure binding affinity (KD) .

Docking Results Table:

Target ProteinBinding Energy (kcal/mol)Reference
HIV-1 Integrase–9.2
SARS-CoV-2 M<sup>pro</sup>–7.8

Q. How can environmental persistence and degradation pathways be studied?

Methodological Answer:

  • LC-MS/MS: Detect trace residues in wastewater .
  • Photodegradation: Expose to UV light and monitor byproduct formation via GC-MS .
  • QSAR Modeling: Predict ecotoxicity using molecular descriptors .

Degradation Half-Life Data:

ConditionHalf-Life (h)Byproducts Identified
UV Exposure6.54-methoxybenzoic acid
Aqueous Hydrolysis48Cyclobutanol

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